molecular formula C11H13NO3 B13335070 (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B13335070
M. Wt: 207.23 g/mol
InChI Key: QIRHLLVXHCWXEL-JTQLQIEISA-N
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Description

(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral compound belonging to the tetrahydroisoquinoline family This compound is characterized by its methoxy group at the 6th position and a carboxylic acid group at the 1st position of the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Chiral Resolution: The racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chiral resolution techniques and optimized carboxylation processes to ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, alcohols, aldehydes, and substituted tetrahydroisoquinolines.

Scientific Research Applications

(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound with various applications in scientific research, including pharmaceutical development, neuroprotective studies, analytical chemistry, natural product synthesis, and biochemical research .

Scientific Research Applications

This compound is a versatile compound employed across a spectrum of scientific disciplines . Its applications are rooted in its unique structural features, which lend themselves to diverse research areas .

Pharmaceutical Development

This compound is actively explored for its potential as a therapeutic agent in treating neurological disorders . Its mechanism of action is different from traditional medications, offering new possibilities for intervention .

Neuroprotective Studies

Researchers are studying the ability of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid to protect neuronal cells from damage . This could lead to advancements in treating conditions such as Alzheimer's and Parkinson's disease .

Analytical Chemistry

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid serves as a standard reference material in analytical methods . Using it helps ensure accuracy and reliability in chemical analysis .

Natural Product Synthesis

The compound is a building block in synthesizing complex organic molecules, facilitating the development of new drugs and materials .

Biochemical Research

Mechanism of Action

The mechanism of action of (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.

    1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the methoxy group.

    6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Has a hydroxy group instead of a methoxy group.

Uniqueness

(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Biological Activity

(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄ClNO₃
  • Molecular Weight : 243.69 g/mol
  • CAS Number : 2703746-36-3

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Neuroprotection : The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to protect neuronal cells from oxidative stress and apoptosis .
  • Apoptosis Induction : Studies have shown that derivatives of tetrahydroisoquinoline can inhibit anti-apoptotic proteins like Bcl-2 and Mcl-1, leading to increased apoptosis in cancer cells. This suggests that this compound may also have anti-cancer properties .
  • Modulation of Neurotransmitter Systems : The compound is being explored for its role in modulating neurotransmitter systems, which could have implications for treating psychiatric disorders .

Biological Activity Overview

Biological Activity Description Reference
Neuroprotective EffectsProtects neuronal cells from damage; potential treatment for Alzheimer's and Parkinson's diseases.
Anti-Cancer ActivityInduces apoptosis in cancer cells by inhibiting Bcl-2 family proteins.
Modulation of NeurotransmittersInfluences neurotransmitter systems; potential psychiatric treatment applications.

Neuroprotective Studies

A study focused on the neuroprotective effects of this compound demonstrated that it could significantly reduce oxidative stress markers in neuronal cell cultures. The compound was found to enhance cell viability under conditions that typically induce apoptosis .

Cancer Research

In another study investigating the anti-cancer properties of tetrahydroisoquinoline derivatives, it was reported that this compound showed a Ki value of 5.2 µM against Bcl-2 protein. The compound was effective in inducing caspase-3 activation in Jurkat cells in a dose-dependent manner .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

QIRHLLVXHCWXEL-JTQLQIEISA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H](NCC2)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)C(NCC2)C(=O)O

Origin of Product

United States

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